(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid

Catalog No.
S3326003
CAS No.
479064-88-5
M.F
C14H18FNO4
M. Wt
283.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophen...

CAS Number

479064-88-5

Product Name

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid

IUPAC Name

(3S)-3-(4-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C14H18FNO4

Molecular Weight

283.29 g/mol

InChI

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1

InChI Key

WRVBNEFIXONNFA-NSHDSACASA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)F

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)F

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=C(C=C1)F

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid is a chiral amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality and a 4-fluorophenyl substituent on the propanoic acid backbone. This compound is notable for its role in medicinal chemistry, particularly in the synthesis of peptide-based drugs and as an intermediate in various organic syntheses. The fluorinated aromatic ring enhances its biological activity and potential interactions with biological targets.

Typical of amino acids and their derivatives:

  • Amide Formation: The carboxylic acid group can react with amines to form amides, which is a common reaction in peptide synthesis.
  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, yielding the free amine for further reactions.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are useful in various applications, including drug delivery systems.

These reactions are facilitated by specific catalysts or conditions, often involving enzyme-mediated pathways in biological systems

The biological activity of (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid is influenced by its structural components. The fluorinated phenyl ring may enhance binding affinity to certain receptors or enzymes, contributing to its potential as a pharmacological agent. Studies indicate that compounds with similar structures often exhibit significant bioactivity, including anti-inflammatory and analgesic properties .

Additionally, the compound's ability to modulate biological pathways makes it a candidate for further investigation in drug discovery and development .

Several methods exist for synthesizing (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid:

  • Boc Protection: Starting from the corresponding amino acid, the amine can be protected using tert-butoxycarbonyl chloride in an appropriate solvent.
  • Fluorination: The introduction of the 4-fluorophenyl group can be achieved through electrophilic aromatic substitution or via coupling reactions with fluorinated aryl halides.
  • Coupling Reactions: The final step typically involves coupling the protected amino acid with the activated carboxylic acid derivative under standard peptide coupling conditions (e.g., using coupling reagents like EDC or DIC).

These methods can be optimized based on desired yields and purity levels .

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid has several applications:

  • Pharmaceutical Development: It serves as a building block for peptide synthesis, contributing to drug formulations targeting various diseases.
  • Biochemical Research: Used in studies exploring structure-activity relationships and enzyme interactions.
  • Synthetic Chemistry: Acts as an intermediate in synthesizing more complex organic molecules.

The versatility of this compound makes it valuable in both academic research and industrial applications .

Interaction studies involving (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid focus on its binding affinity to various biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to evaluate these interactions quantitatively. Understanding these interactions is crucial for predicting pharmacokinetics and pharmacodynamics in drug development .

Several compounds share structural similarities with (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid, including:

  • (S)-3-Amino-3-(4-fluorophenyl)propanoic acid - Lacks the tert-butoxycarbonyl protecting group; more reactive due to free amine.
  • (S)-2-Amino-3-(4-fluorophenyl)butanoic acid - Features a longer carbon chain; may exhibit different biological activities.
  • (S)-2-Amino-3-(phenyl)propanoic acid - Similar structure but without fluorination; potentially less active against certain targets.

Comparison Table

Compound NameKey FeaturesBiological Activity
(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acidTert-butoxycarbonyl protection; fluorinatedPotentially high
(S)-3-Amino-3-(4-fluorophenyl)propanoic acidFree amine; no protectionHigher reactivity
(S)-2-Amino-3-(4-fluorophenyl)butanoic acidLonger chain; different stericsVariable
(S)-2-Amino-3-(phenyl)propanoic acidNon-fluorinated; simpler structureLower compared to fluorinated variants

This comparison highlights how the presence of specific functional groups, such as the tert-butoxycarbonyl protection and fluorination, influences both reactivity and biological activity, making (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid unique among its peers .

The asymmetric alkylation of glycine-derived Schiff bases under phase-transfer catalysis (PTC) conditions represents the most widely employed method for synthesizing enantiomerically enriched α-aryl-α-amino acids, including (S)-3-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid. This approach utilizes chiral quaternary ammonium salts to mediate the enantioselective alkylation of glycine imines in biphasic systems.

Catalytic Systems and Mechanistic Insights

Cinchona alkaloid-derived catalysts, such as O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide, enable the alkylation of glycine benzophenone imines with 4-fluorobenzyl bromide in toluene-water mixtures. The chiral catalyst facilitates the deprotonation of the glycine imine in the aqueous phase, forming a reactive enolate that undergoes alkylation in the organic phase. The bulky anthracenylmethyl group on the catalyst induces steric differentiation, favoring the formation of the (S)-enantiomer with enantiomeric excess (ee) values exceeding 90% under optimized conditions. Maruoka catalysts, characterized by binaphthyl or biphenyl moieties, offer enhanced rigidity and π-π interactions with the aryl electrophile, further improving selectivity. For instance, the use of 4-fluorobenzyl bromide with Maruoka catalyst 677086 in dichloromethane at −20°C yields the target compound with 94% ee and 85% isolated yield.

Reaction Optimization

Key parameters influencing enantioselectivity include:

  • Base selection: Potassium carbonate or cesium hydroxide in the aqueous phase ensures efficient enolate formation without racemization.
  • Temperature: Reactions conducted below 0°C minimize side reactions and improve catalyst stability.
  • Solvent system: Toluene or dichloromethane paired with aqueous bases provides optimal phase separation and mass transfer.

A comparative analysis of catalysts and conditions is summarized in Table 1.

Table 1: Performance of Phase-Transfer Catalysts in 4-Fluorophenylalanine Synthesis

CatalystBaseSolventTemp (°C)Yield (%)ee (%)
Cinchoninium bromideK₂CO₃Toluene−207892
Maruoka 677086CsOHCH₂Cl₂−208594
In situ biphenyl catalystKOHToluene07088

Limitations and Advances

Enzymatic Resolution Techniques for Enantiomeric Enrichment

Although asymmetric catalysis dominates the literature, enzymatic resolution provides a complementary route to access enantiopure (S)-3-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid. This method typically involves the kinetic resolution of racemic mixtures via enantioselective hydrolysis or acylation.

Lipase-Catalyzed Dynamic Kinetic Resolution

Immobilized lipases such as Candida antarctica lipase B (CAL-B) selectively acylate the (R)-enantiomer of racemic N-acyl amino acid esters, leaving the (S)-enantiomer unreacted. For example, racemic N-acetyl-3-(4-fluorophenyl)alanine methyl ester undergoes CAL-B-catalyzed methanolysis in tert-butyl methyl ether, yielding (S)-3-(4-fluorophenyl)alanine with 82% ee after 24 hours. The tert-butoxycarbonyl (Boc) group is subsequently introduced via reaction with di-tert-butyl dicarbonate in tetrahydrofuran.

Limitations and Hybrid Approaches

Enzymatic resolution alone rarely achieves >95% ee, necessitating coupling with crystallization or chromatography for further purification. Hybrid strategies combining PTC with enzymatic resolution have emerged, where the PTC step provides 70–80% ee, and lipase-mediated acylation enhances this to >99% ee. For instance, Pseudomonas fluorescens lipase selectively hydrolyzes the (R)-enantiomer of a racemic ethyl ester intermediate, enabling isolation of the (S)-acid in 90% yield.

Transition Metal-Catalyzed Asymmetric Hydrogenation Approaches

Asymmetric hydrogenation of α,β-dehydroamino acid precursors offers a direct route to chiral α-amino acids, though its application to 4-fluorophenylalanine derivatives remains underexplored.

Rhodium and Ruthenium Complexes

Chiral rhodium complexes with DuPhos or BINAP ligands hydrogenate Z-enamides derived from 4-fluorocinnamic acid. For example, hydrogenation of N-acetyl-3-(4-fluorophenyl)dehydroalanine methyl ester using [Rh((R)-BINAP)]⁺ achieves 89% ee at 50 bar H₂ pressure. Ruthenium catalysts like Noyori’s (R)-XYL-BINAP-RuCl₂ exhibit lower activity for bulky substrates but provide 85% ee in methanol at ambient pressure.

Substrate Design and Optimization

The electron-withdrawing fluorine atom at the para position reduces electron density in the aryl ring, slightly lowering hydrogenation rates compared to non-fluorinated analogs. Modifying the protecting group from acetyl to Boc improves solubility in aprotic solvents, enabling reactions in tetrahydrofuran with 10 mol% catalyst loading.

Table 2: Hydrogenation Performance for 4-Fluorophenylalanine Precursors

CatalystSubstratePressure (bar)ee (%)
[Rh((R)-BINAP)]⁺N-Acetyl dehydroalanine5089
(R)-XYL-BINAP-RuCl₂N-Boc dehydroalanine185

Solid-Phase Peptide Synthesis Integration for Protected Derivatives

The Boc-protected amino acid serves as a key intermediate in solid-phase peptide synthesis (SPPS), enabling incorporation into peptide chains without racemization.

Resin Loading and Deprotection

The carboxyl group of (S)-3-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid is activated as a pentafluorophenyl ester for coupling to Wang resin. Following chain elongation, the Boc group is removed using 50% trifluoroacetic acid in dichloromethane, while the fluorophenyl moiety remains stable under these conditions.

Orthogonal Protection Strategies

During SPPS, the Boc group’s acid-lability allows sequential deprotection alongside base-stable protecting groups like 9-fluorenylmethyloxycarbonyl (Fmoc). This orthogonality facilitates the synthesis of complex peptides containing multiple fluorinated residues. For example, iterative coupling of Boc-protected 4-fluorophenylalanine and Fmoc-protected lysine yields antimicrobial peptides with enhanced lipophilicity.

Applications in Drug Development

The compound’s stability under SPPS conditions and compatibility with standard coupling reagents (e.g., HBTU, HATU) make it invaluable for producing fluorinated analogs of therapeutic peptides. Notable examples include fluorinated enkephalins and somatostatin derivatives with improved metabolic stability.

The enantioselective synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid represents a significant challenge in asymmetric catalysis due to the presence of both a stereogenic center and a fluorinated aromatic system . This compound, featuring a tert-butoxycarbonyl protecting group and a 4-fluorophenyl substituent, requires sophisticated catalytic methodologies to achieve high levels of stereochemical control . The following sections examine the most effective catalytic systems employed for the enantioselective construction of this important amino acid derivative.

Cinchona Alkaloid-Derived Phase-Transfer Catalysts

Cinchona alkaloid-based phase-transfer catalysts have emerged as highly effective systems for the enantioselective synthesis of amino acid derivatives, including fluorinated variants such as (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid [7] [10]. These naturally occurring alkaloids, including quinidine, cinchonine, quinine, and cinchonidine, serve as pseudo-enantiomeric pairs that provide complementary enantioselectivity in asymmetric transformations [12].

The mechanism of cinchona alkaloid-catalyzed enantioselective synthesis involves the formation of contact ion pairs between the protonated alkaloid and the substrate anion [7]. This interaction creates a chiral environment around the nucleophile, enabling highly selective reactions with electrophilic partners [7]. Recent developments have focused on the optimization of these catalysts through structural modifications at key positions.

Structural Modifications and Performance

Modern cinchona alkaloid derivatives incorporate various functional groups to enhance their catalytic efficacy [11]. Primary amine catalysts derived from cinchona alkaloids have demonstrated superior performance in asymmetric synthesis, particularly for sterically hindered substrates [11]. The 6'-hydroxyl cinchona alkaloid derivatives have shown exceptional activity in aldol reactions and related transformations [13].

Dimeric cinchona alkaloid catalysts, developed by Jew and Park, represent a significant advancement in this field [7]. These linked alkaloid systems achieve enantioselectivities of 97-99% in glycine imine alkylation reactions, substantially improving upon monomeric catalysts [7]. The enhanced performance results from the cooperative effect of two alkaloid moieties connected via optimized spacer units [7].

Polymer-Bound Systems

Cross-linked polystyrene-bound and poly(ethylene glycol)-bound phase-transfer catalysts have been successfully synthesized for the enantioselective alkylation of amino acid precursors [8]. These polymer-supported systems achieve enantioselectivities up to 96% while offering the advantage of easy catalyst recovery and recycling [8]. The heterogeneous nature of these catalysts facilitates product isolation and reduces catalyst contamination in the final products [8].

Kinetic Resolution Applications

Cinchona alkaloid catalysts have proven particularly effective in the kinetic resolution of urethane-protected amino acid N-carboxyanhydrides [9]. This methodology provides access to β,γ-unsaturated amino acids with high enantioselectivity while circumventing problematic racemization and double bond isomerization [9]. The process demonstrates excellent substrate scope and functional group tolerance [9].

Catalyst TypeEnantioselectivity (% ee)Yield (%)Reference
Dimeric cinchona alkaloid97-9985-95 [7]
Polymer-bound cinchona90-9670-85 [8]
Modified cinchona for kinetic resolution75-8876-94 [9]

Ferrocenylphosphine-Phosphoramidite Ligand Architectures

Ferrocenylphosphine-phosphoramidite ligands represent a sophisticated class of hybrid ligands that combine the unique electronic and steric properties of ferrocene with the versatility of phosphoramidite coordination [15] [19]. These ligands have demonstrated exceptional performance in the enantioselective synthesis of amino acid derivatives through rhodium-catalyzed asymmetric hydrogenation [19].

Ligand Design and Electronic Properties

The ferrocenylphosphine-phosphoramidite architecture incorporates both planar and central chirality, providing multiple elements of stereochemical control [15]. The ferrocene backbone contributes planar chirality that never undergoes racemization, while the phosphoramidite moiety introduces additional chiral centers [17]. This dual chirality system enables fine-tuning of the catalytic environment for optimal enantioselectivity [15].

Recent developments in pyrrolidinyl ferrocene-containing ligands have expanded the scope of these systems [15]. The diastereoselective metalation of trans-(2R,5R)-2,5-dialkyl-1-(ferrocenylmethyl)pyrrolidines provides access to ligands with both planar and central chirality [15]. These modifications have resulted in enantioselectivities up to 95% in various asymmetric transformations [15].

Rhodium-Catalyzed Hydrogenation Performance

Ferrocenylphosphine-phosphoramidite ligands achieve excellent results in the rhodium-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates [19]. The presence of an N-H proton in the ligand structure has been identified as crucial for optimal enantioselectivity [19]. High turnover numbers (substrate/catalyst = 5000) and excellent enantioselectivities are routinely achieved with these systems [19].

The electronic asymmetry generated by the two different phosphorus donor atoms provides unique modulation of catalyst activity [15]. This electronic differentiation enhances the discrimination between substrate enantiomers during the catalytic cycle [15]. Derivatization of the ligand structure has led to expanded substrate scope and improved performance in challenging transformations [15].

Palladium-Catalyzed Applications

Innovative applications of ferrocenylphosphine-phosphoramidite ligands include palladium-catalyzed asymmetric C-H arylation for the construction of planar chiral ferrocenes [16]. The combination of palladium catalyst, parent ferrocenyl phosphine, and chiral phosphoramidite ligand enables exceptional reactivity and enantioselectivity in these challenging transformations [16]. This methodology provides efficient access to planar chiral ferrocenyl phosphines in a single synthetic step [16].

Ligand SystemMetalEnantioselectivity (% ee)Turnover NumberReference
Ferrocenylphosphine-phosphoramiditeRh90-995000 [19]
Pyrrolidinyl ferrocene ligandsRh85-951000 [15]
Phosphine-phosphoramidite hybridsPd88-95100 [16]

Rhodium Complexes in Decarbonylation Reactions

Rhodium complexes play a pivotal role in decarbonylation reactions relevant to the synthesis and modification of amino acid derivatives [21] [22]. The Tsuji-Wilkinson decarbonylation reaction, utilizing Wilkinson's catalyst (RhCl(PPh₃)₃), has proven most effective for these transformations [22]. The catalytic cycle involves oxidative addition of the substrate, migratory extrusion of carbon monoxide, and reductive elimination to form the decarbonylated product [22].

Mechanistic Insights

Comprehensive experimental and theoretical studies have elucidated the mechanism of rhodium-catalyzed decarbonylation [21]. Kinetic isotope effects and Hammett plot studies indicate that migratory extrusion of carbon monoxide represents the rate-determining step [21]. The process begins with rapid oxidative addition into the C(O)-H bond, followed by rate-limiting carbon monoxide extrusion and subsequent reductive elimination [21].

Density functional theory calculations support the experimental observations, confirming that carbon monoxide extrusion is indeed the turnover-limiting step [21]. The theoretical kinetic isotope effects show excellent agreement with experimental values, validating the proposed mechanism [21]. These mechanistic insights provide crucial guidance for catalyst design and reaction optimization [21].

Substrate Scope and Limitations

Rhodium-catalyzed decarbonylation proceeds under mild conditions and exhibits high stereospecificity [22]. Suitable substrates include aliphatic, aromatic, and α,β-unsaturated aldehydes, as well as acyl nitriles and 1,2-diketones [22]. The reaction tolerates various functional groups, making it valuable for complex molecule synthesis [22].

Applications in carbohydrate chemistry demonstrate the versatility of this methodology [24]. Unprotected aldoses undergo decarbonylation to afford alditols with one less carbon atom [24]. The reaction utilizes the rhodium complex Rh(dppp)₂Cl in refluxing diglyme-DMA solution, with catalytic pyridine improving turnover [24]. Most hexoses and pentoses undergo decarbonylation with isolated yields around 70% [24].

Advanced Applications

Recent developments include visible light-induced rhodium catalysis for decarbonylative coupling reactions [25]. This approach enables decarbonylative coupling of imides with alkynes under ambient conditions, representing a significant advancement over traditional thermal methods [25]. The rhodium complex simultaneously serves as both catalytic center and photosensitizer, facilitating ligand dissociation under mild conditions [25].

Ruthenium-catalyzed hydrogenation-decarbonylation provides an alternative approach for amino acid transformations [27]. This system operates at lower temperatures than palladium-catalyzed decarboxylation, improving product stability [27]. The cleaved carbon is released as methane rather than carbon dioxide, offering potential for recycling applications [27].

Catalyst SystemSubstrate TypeYield (%)ConditionsReference
RhCl(PPh₃)₃Aromatic aldehydes70-90Reflux, diglyme [22]
Rh(dppp)₂ClAldoses~70Reflux, diglyme-DMA [24]
Visible light RhImides65-85Ambient, visible light [25]

Palladium-Mediated Cross-Coupling in Radiolabeling Precursors

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the preparation of radiolabeled compounds, particularly those incorporating carbon-11 and fluorine-18 isotopes [28]. These reactions enable the late-stage introduction of radioactive labels into complex molecular frameworks, making them ideal for the synthesis of radiolabeling precursors of amino acid derivatives [28].

Carbon-11 Labeling Strategies

Palladium-mediated cross-coupling reactions facilitate the incorporation of carbon-11 through various methodologies [28]. The Stille reaction has proven particularly effective, utilizing [¹¹C]organostannanes in coupling with aryl halides [28]. Maximum radiochemical yields of 90% have been achieved under optimized conditions using allylpalladium chloride dimer as mediator at 100°C in dimethylformamide [28].

Carbonylative coupling reactions represent another important strategy for carbon-11 incorporation [28]. Palladium-mediated carbonylative coupling of organic iodides with organostannanes using [¹¹C]carbon monoxide produces various unsymmetrical alkyl and aryl-[¹¹C-carbonyl]ketones [28]. This method achieves radiochemical yields ranging from 37 to 98% with specific activities up to 300 GBq·μmol⁻¹ [28].

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura reaction has found extensive application in radiolabeling chemistry due to its mild reaction conditions and broad functional group tolerance [32]. Post-transcriptional labeling of RNA oligonucleotides demonstrates the versatility of this methodology [32]. The reaction utilizes a catalytic system comprising Pd(OAc)₂ and 2-aminopyrimidine-4,6-diol under very mild conditions (37°C, pH 8.5) [32].

This approach enables the incorporation of various boronic acid and ester substrates, providing access to fluorescent and affinity tags [32]. The method exhibits high chemoselectivity and offers direct access to functionalized nucleotide probes in a stereoselective fashion [32]. The modular nature of the Suzuki-Miyaura reaction makes it particularly attractive for radiolabeling applications [32].

Oxidative Carbonylation for Urea Synthesis

Palladium(II)-mediated oxidative carbonylation reactions provide access to [¹¹C]radiolabeled ureas through coupling of amines with [¹¹C]carbon monoxide [30]. This one-pot process utilizes Pd(PPh₃)₂Cl₂ for homocoupling reactions of primary aliphatic amines to give corresponding N,N-disubstituted [¹¹C]ureas [30]. The difference in reactivity between primary and secondary amines allows for the formation of unsymmetrical N,N',N'-trisubstituted [¹¹C]ureas [30].

The potential of this method for positron emission tomography applications has been demonstrated through the synthesis of the M1 muscarinic acetylcholine receptor radiotracer, [¹¹C-carbonyl]GSK1034702 [30]. This example illustrates the practical utility of palladium-mediated cross-coupling in medicinal radiochemistry [30].

Microwave-Assisted Methodology

Microwave irradiation has significantly enhanced the efficiency of palladium-catalyzed cross-coupling reactions in radiolabeling applications [33]. The Heck reaction under microwave conditions achieves rapid coupling with excellent stereoselectivity [33]. Various palladium precatalysts, including FurCat and Pd/C, have been successfully employed under these conditions [33].

The microwave-assisted approach reduces reaction times while maintaining high yields and selectivities [33]. This methodology is particularly valuable in radiochemistry where rapid synthesis is essential due to the short half-lives of radioisotopes [33]. The enhanced reaction rates also minimize decomposition pathways that can compromise radiochemical yields [33].

Cross-Coupling TypeRadioisotopeRadiochemical Yield (%)ConditionsReference
Stille coupling¹¹C37-98100°C, DMF [28]
Suzuki-Miyaura¹⁸F70-9037°C, pH 8.5 [32]
Oxidative carbonylation¹¹C60-85RT, one-pot [30]
Microwave-assisted Heck¹¹C/¹⁸F75-95Microwave, short time [33]

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid serves as a critical fluorinated amino acid building block in the design and optimization of glucagon receptor ligands for therapeutic applications [1] [2]. The incorporation of this fluorinated phenylalanine derivative into peptide sequences targeting the glucagon receptor has demonstrated significant improvements in receptor binding affinity and metabolic stability compared to natural amino acid counterparts [3] [4].

The strategic placement of fluorine atoms within the phenyl ring of this compound has been shown to enhance ligand-receptor interactions through specific electrostatic and hydrophobic modifications [3]. Research findings indicate that fluorinated glucagon-like peptide-1 analogues incorporating this building block display enhanced proteolytic stability while retaining biological activity and efficacy [3]. The fluorine substitution at the para position of the phenyl ring creates favorable interactions within the glucagon receptor binding pocket, leading to improved selectivity profiles [5] [4].

Comparative structure-activity relationship studies have revealed that peptides containing (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid demonstrate significantly enhanced resistance to dipeptidyl peptidase IV degradation [3]. The incorporation of this fluorinated amino acid at strategic positions within glucagon receptor ligands has resulted in compounds with extended half-lives and improved therapeutic potential for diabetes management applications [6] [4].

Table 1: Glucagon Receptor Ligand Performance Data

ParameterNatural Phenylalanine(S)-3-Fluorophenylalanine Derivative
Receptor Binding Affinity (IC50)Standard baseline2.3-fold improvement [3]
Proteolytic Stability (half-life)Reference value4.2-fold enhancement [3]
Biological Activity Retention100%94-98% [3]
Dipeptidyl Peptidase IV ResistanceBaselineSignificantly enhanced [3]

The molecular modeling studies demonstrate that the fluorine atom in (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid creates specific multipolar contacts within the glucagon receptor binding interface [3]. These interactions contribute to the enhanced binding affinity observed in fluorinated analogues while maintaining the essential structural features required for receptor activation [5] [7].

Design of Boron Neutron Capture Therapy Agents

The utilization of (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid in boron neutron capture therapy agent development represents a significant advancement in targeted cancer therapeutics [8] [9]. This fluorinated amino acid derivative serves as a versatile building block for constructing peptide-boron conjugates that demonstrate enhanced tumor selectivity and improved cellular uptake characteristics [9] [10].

Peptide-conjugated boron neutron capture therapy agents incorporating this compound have shown remarkable improvements in tumor targeting specificity through receptor-mediated endocytosis mechanisms [9]. The fluorinated phenylalanine moiety enhances the hydrophobic interactions between the peptide conjugate and cancer cell surface receptors, leading to increased cellular internalization rates [8] [9].

Research investigations have demonstrated that boron-containing peptides constructed with (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid exhibit superior tumor-to-normal tissue ratios compared to conventional boronophenylalanine-based agents [8] [11]. The fluorine substitution contributes to enhanced membrane permeability and improved biodistribution profiles in preclinical models [12] [10].

Table 2: Boron Neutron Capture Therapy Agent Characteristics

PropertyConventional AgentsFluorinated Peptide Conjugates
Tumor SelectivityLimited [11]Enhanced [8] [9]
Cellular Uptake EfficiencyModerate [8]Significantly improved [9]
Tumor-to-Normal Tissue Ratio2.5-3.4 [9]3.8-6.2 [8] [9]
Boron Content per MoleculeStandard [13]Optimized loading [9]

The development of meta-carborane conjugates utilizing (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid has resulted in compounds with enhanced boron loading capabilities while maintaining target specificity [8] [9]. These fluorinated peptide-boron conjugates demonstrate improved stability under physiological conditions and enhanced accumulation within tumor tissues [14] [10].

Mechanistic studies reveal that the fluorinated amino acid component facilitates specific interactions with overexpressed peptide-binding cell surface receptors on cancer cells [9]. The resulting receptor-mediated uptake mechanism ensures selective delivery of boron-10 isotopes to malignant tissues while minimizing accumulation in healthy organs [8] [9].

Engineering Protease-Resistant Peptide Analogues

The incorporation of (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid into peptide sequences has proven highly effective for engineering protease-resistant therapeutic analogues [15] [16]. The strategic placement of this fluorinated amino acid at specific positions relative to protease cleavage sites significantly enhances peptide stability against enzymatic degradation [17] [18].

Systematic investigations demonstrate that fluorinated peptides containing this building block exhibit markedly improved resistance to alpha-chymotrypsin, pepsin, proteinase K, and elastase compared to their natural amino acid counterparts [17]. The fluorine substitution creates steric and electronic modifications that interfere with protease-substrate recognition and binding [18] [19].

Particularly noteworthy findings indicate that positioning (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid at the P2 prime position relative to cleavage sites provides exceptional protection against proteolytic degradation [17]. This strategic placement results in dramatic improvements in peptide stability while preserving biological activity and receptor binding properties [15] [20].

Table 3: Protease Resistance Enhancement Data

Protease TypeNatural Peptide StabilityFluorinated Analogue Stability
Alpha-chymotrypsinBaseline degradation5.7-fold improvement [17]
PepsinReference half-life8.3-fold enhancement [17]
Proteinase KStandard susceptibility4.2-fold resistance [17]
Human Blood Plasma ProteasesControl degradationSignificantly enhanced [18]

The mechanistic basis for enhanced protease resistance involves the unique stereoelectronic properties of the fluorine atom within the phenyl ring [21] [19]. These modifications alter the peptide backbone conformation and create unfavorable interactions within protease active sites, effectively reducing enzymatic cleavage rates [17] [18].

Clinical relevance studies demonstrate that peptide therapeutics incorporating (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid maintain therapeutic efficacy while exhibiting extended circulation times and improved bioavailability [15] [16]. The enhanced protease resistance directly translates to improved pharmacokinetic profiles and reduced dosing frequency requirements [21] [19].

Conformational Studies of G Protein-Coupled Receptor-Targeting Biomolecules

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid plays a crucial role in conformational studies of G protein-coupled receptor-targeting biomolecules, providing unique insights into ligand-receptor interactions and activation mechanisms [22] [23]. The fluorine atom serves as both a conformational probe and a bioisosteric replacement that enables detailed structure-activity relationship investigations [24] [25].

Fluorinated amino acid incorporation using this compound has facilitated comprehensive studies of G protein-coupled receptor conformational changes during ligand binding and activation [26] [27]. The unique properties of fluorine allow for detailed nuclear magnetic resonance spectroscopy investigations that reveal specific protein-ligand interaction patterns and conformational dynamics [25] [28].

Research findings demonstrate that G protein-coupled receptor ligands containing (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid exhibit distinct conformational preferences that influence receptor selectivity and signaling pathways [23] [24]. The fluorine substitution creates specific electrostatic interactions that stabilize particular receptor conformations and enhance ligand binding affinity [22] [23].

Table 4: G Protein-Coupled Receptor Conformational Analysis Results

ParameterNon-fluorinated LigandsFluorinated Analogues
Receptor Binding AffinityReference valuesEnhanced selectivity [24]
Conformational StabilityStandard dynamicsImproved stabilization [23]
Signaling Pathway SelectivityBaseline activityEnhanced specificity [22]
Receptor Activation KineticsControl ratesModified dynamics [27]

The utilization of this fluorinated building block has enabled the development of biased ligands that selectively activate specific G protein-coupled receptor signaling pathways [22] [23]. These conformationally constrained analogues demonstrate improved therapeutic profiles through selective modulation of desired signaling cascades while minimizing off-target effects [27] [24].

Molecular dynamics simulations incorporating (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid reveal specific conformational changes that occur during receptor activation [26] [29]. The fluorine atom creates distinct interaction patterns that influence transmembrane domain movements and G protein coupling efficiency [27] [30].

XLogP3

2.1

Dates

Last modified: 08-19-2023

Explore Compound Types